Patent

US03962527

Procedure details

A solution of 250 g of copoly(styrene-maleic anhydride (commercially available from the Monsanto Chemical Company under the tradename of Lytron 810) in 2500 ml of dry dimethylformamide is made by stirring in a 5-liter flask, containing a reflux condenser, thermometer, stirrer, and dropping funnel. The mixture is heated to 110°C and 230 g of N,N-dimethyl-1,3-propanediamine is added slowly at a rate to keep the mixture boiling slightly. Polymer precipitates as a gummy mass at first but goes back into solution after about half of the amine is added. The condenser is replaced by a distillation column and about 500 ml of material is removed by distillation with stirring. The residue is cooled, precipitated in water, collected by filtration and air-dried at room temperature for 2 days. The solid is dissolved in acetone, and again precipitated in water and air-dried. Yield = 260 g of off-white, friable solid.

Name

styrene-maleic anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step One

Identifiers

|

REACTION_CXSMILES

|

[CH:1]([C:9]1=[CH:10][C:11]([O:13][C:14]1=[O:15])=O)=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.C=CC1C=CC=CC=1.C1C(=O)OC(=O)C=1.[CH3:31][N:32]([CH3:37])[CH2:33][CH2:34][CH2:35][NH2:36]>CN(C)C=O>[CH2:1]=[CH:2][C:3]1[CH:8]=[CH:7][CH:6]=[CH:5][CH:4]=1.[CH3:31][N:32]([CH3:37])[CH2:33][CH2:34][CH2:35][N:36]1[C:14](=[O:15])[CH:9]=[CH:10][C:11]1=[O:13] |f:1.2,5.6|

|

Inputs

Step One

|

Name

|

styrene-maleic anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

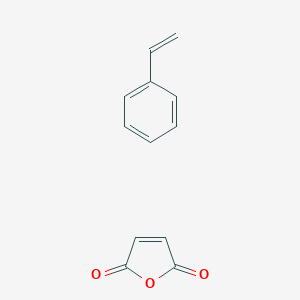

C(=CC1=CC=CC=C1)/C/1=C/C(=O)OC1=O

|

Step Two

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C=CC1=CC=CC=C1.C1=CC(=O)OC1=O

|

Step Three

|

Name

|

|

|

Quantity

|

230 g

|

|

Type

|

reactant

|

|

Smiles

|

CN(CCCN)C

|

Step Four

|

Name

|

|

|

Quantity

|

2500 mL

|

|

Type

|

solvent

|

|

Smiles

|

CN(C=O)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

110 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

by stirring in a 5-liter flask

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

ADDITION

|

Type

|

ADDITION

|

|

Details

|

containing a reflux condenser

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

thermometer, stirrer, and dropping

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Polymer precipitates as a gummy mass at first but

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

is added

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The condenser is replaced by a distillation column and about 500 ml of material

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

is removed by distillation

|

STIRRING

|

Type

|

STIRRING

|

|

Details

|

with stirring

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

The residue is cooled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

precipitated in water

|

FILTRATION

|

Type

|

FILTRATION

|

|

Details

|

collected by filtration

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried at room temperature for 2 days

|

|

Duration

|

2 d

|

DISSOLUTION

|

Type

|

DISSOLUTION

|

|

Details

|

The solid is dissolved in acetone

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

again precipitated in water

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

air-dried

|

Outcomes

Product

|

Name

|

|

|

Type

|

|

|

Smiles

|

C=CC1=CC=CC=C1.CN(CCCN1C(C=CC1=O)=O)C

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |